![molecular formula C10H10ClNO3 B2919439 N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide CAS No. 90476-87-2](/img/structure/B2919439.png)

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide

Descripción general

Descripción

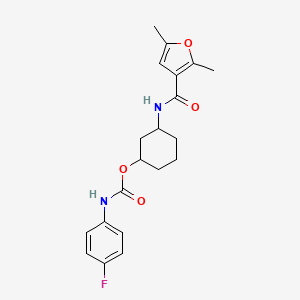

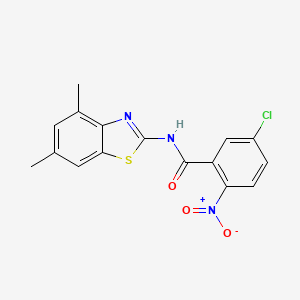

“N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide” are not explicitly mentioned in the available resources. The molecular formula is C10H10ClNO3 and the molecular weight is 227.64 .Aplicaciones Científicas De Investigación

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Drug Design and Optimization

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Molecular Properties Prediction

The substituted cinnamides were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . A series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed . QSAR studies have become an essential tool for designing more potent drugs .

Drug-likeness and Bioavailability

All the derivatives obey Lipinski’s rule of five and have good bioactive scores . The drug-likeness scores were generated using Molsoft website .

Flavoring Substance

The substance has not been reported to occur naturally and it is chemically synthesized . It is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .

Mecanismo De Acción

Target of Action

The primary target of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide, like other microtubule-targeting agents, modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This modulation causes a mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMODFCWNOUDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide | |

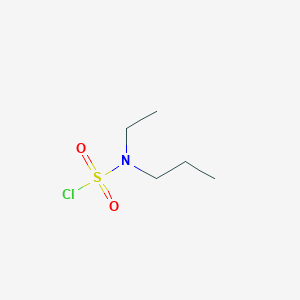

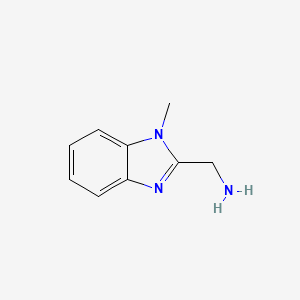

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)